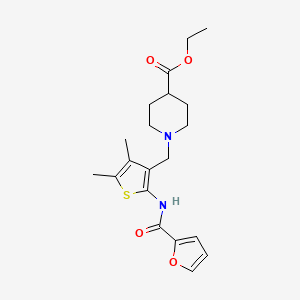

Ethyl 1-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)methyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-4-25-20(24)15-7-9-22(10-8-15)12-16-13(2)14(3)27-19(16)21-18(23)17-6-5-11-26-17/h5-6,11,15H,4,7-10,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEAVLPHFWAQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C25H29N3O4S

- Molecular Weight : 467.584 g/mol

- IUPAC Name : Ethyl 1-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]-pyridin-3-ylmethyl]piperidine-4-carboxylate

- CAS Number : 299199-69-2

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various biological targets, including enzymes and receptors. Initial studies suggest potential antitumor , antiviral , and anti-inflammatory properties.

Antitumor Activity

Several studies have indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds derived from furan and thiophene structures have shown potent activity against glioblastoma and breast cancer cell lines at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .

Antiviral Activity

Research focusing on furan-carboxamide derivatives has shown promising results against the H5N1 influenza virus. One derivative demonstrated an EC50 value of 1.25 μM, indicating its potential as a lead compound for antiviral drug development .

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and inflammation.

Research Findings and Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related piperidine carboxylate derivatives:

*Estimated based on structural similarity.

Key Observations :

Lipophilicity : The target compound’s XlogP (4.1) is higher than analogs with polar substituents (e.g., sulfonyl or piperazine groups), aligning with its dimethylthiophene and furan motifs .

Hydrogen Bonding : The furan carboxamido group in the target compound contributes to 7 H-bond acceptors, exceeding simpler analogs like compound 7a/7b (5 acceptors) .

Molecular Complexity : The target compound’s molecular weight (~467 g/mol) is significantly higher than intermediates (e.g., 301 g/mol for 7a/7b), reflecting its multi-ring system .

Functional Group Impact on Bioactivity

- Piperazine Derivatives (e.g., ) : The 4-methylpiperazine group increases basicity and water solubility (lower XlogP = 2.5), but lacks the aromatic heterocycles needed for CNS target engagement .

- Sulfonyl Analogs (e.g., ) : The sulfonyl group improves metabolic stability but reduces membrane permeability compared to the target compound’s lipophilic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.